
"5-Bromo-2-nitropyridin-3-ol" spectroscopic
data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Bromo-2-nitropyridin-3-OL

Cat. No.: B586276 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-nitropyridin-
3-ol

Abstract
5-Bromo-2-nitropyridin-3-ol (CAS: 691872-15-8; Molecular Formula: C₅H₃BrN₂O₃) is a

substituted pyridine derivative of interest in synthetic chemistry and drug development. Its utility

as a building block necessitates a robust and unambiguous method for structural confirmation

and purity assessment. As experimental spectroscopic data for this specific molecule is not

widely published, this guide provides a comprehensive, predictive analysis of its expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The

predictions herein are grounded in fundamental spectroscopic principles and data from

structurally related analogues, offering a reliable framework for researchers engaged in the

synthesis and characterization of this compound.

Introduction and Molecular Structure
The structural elucidation of a novel or sparsely documented compound is a cornerstone of

chemical research. Spectroscopic techniques provide a non-destructive means to probe the

molecular architecture, offering insights into the electronic environment of atoms, the nature of

chemical bonds, and the overall molecular connectivity and mass.

5-Bromo-2-nitropyridin-3-ol is a polysubstituted pyridine ring featuring a confluence of

electron-withdrawing and electron-donating groups. These substituents create a distinct
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electronic landscape, which is reflected in its spectroscopic signatures.

Nitro Group (-NO₂): Strongly electron-withdrawing via both resonance and inductive effects.

Bromo Group (-Br): Electronegative and inductively electron-withdrawing.

Hydroxyl Group (-OH): Electron-donating via resonance but inductively electron-withdrawing.

This guide will systematically predict the spectroscopic fingerprint of this molecule, providing

researchers with the necessary data to confirm its identity.

Table 1: Chemical Identifiers for 5-Bromo-2-nitropyridin-
3-ol

Property Value Source

IUPAC Name 5-bromo-2-nitropyridin-3-ol [1]

CAS Number 691872-15-8 [1]

Molecular Formula C₅H₃BrN₂O₃ [1]

Molecular Weight 218.99 g/mol [1]

Canonical SMILES
C1=C(C=NC(=C1O)--INVALID-

LINK--[O-])Br
[1]

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.
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5-Bromo-2-nitropyridin-3-ol Structure
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Caption: Structure of 5-Bromo-2-nitropyridin-3-ol with atom numbering.
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Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The pyridine ring contains two aromatic protons at the C4 and C6 positions. Their chemical

shifts are dictated by the electronic effects of the surrounding substituents. The acidic hydroxyl

proton is also observable.

H6 Proton: This proton is positioned ortho to the ring nitrogen and para to the strongly

electron-withdrawing nitro group. This combination results in significant deshielding, pushing

its resonance far downfield. It is expected to appear as a sharp singlet or a narrow doublet

due to a small four-bond (⁴J) coupling to H4.

H4 Proton: This proton is ortho to both the bromine atom and the hydroxyl group. It will also

be deshielded, but likely less so than H6. It is expected to appear as a sharp singlet or a

narrow doublet (⁴J coupling to H6).

OH Proton: The hydroxyl proton is acidic and its chemical shift is highly dependent on

solvent, concentration, and temperature. It will appear as a broad singlet and will exchange

with D₂O, causing its signal to disappear. This exchange experiment is a definitive diagnostic

test.

Table 2: Predicted ¹H NMR Chemical Shifts and
Couplings

Assigned
Proton

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H6 8.2 - 8.5 s (or d) ⁴J < 2

Deshielded by

adjacent N and

para -NO₂ group.

H4 7.8 - 8.1 s (or d) ⁴J < 2

Deshielded by

ortho -Br and -

OH groups.

3-OH 10.0 - 12.0 br s -

Acidic phenolic

proton,

exchangeable

with D₂O.
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Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The ¹³C NMR spectrum will show five distinct signals for the aromatic carbons, as symmetry is

broken by the substitution pattern. The chemical shifts are predicted based on the additive

effects of the substituents.

C3 (C-OH) and C2 (C-NO₂): These carbons, directly bonded to the highly electronegative

oxygen and electron-withdrawing nitro group respectively, are expected to be the most

deshielded and appear furthest downfield.

C5 (C-Br): The carbon bearing the bromine atom will appear at a lower chemical shift

compared to the other substituted carbons, a known effect of bromine in aromatic systems.

C6 and C4 (C-H): These protonated carbons will appear at higher field (more shielded) than

the substituted carbons. C6 is expected to be further downfield than C4 due to its proximity

to the ring nitrogen.

Table 3: Predicted ¹³C NMR Chemical Shifts
Assigned Carbon

Predicted Chemical Shift
(δ, ppm)

Rationale

C3 155 - 160
Attached to -OH group,

strongly deshielded.

C2 148 - 153
Attached to -NO₂ group,

strongly deshielded.

C6 140 - 145
Protonated carbon adjacent to

N.

C4 125 - 130
Protonated carbon influenced

by ortho -Br and -OH.

C5 115 - 120 Attached to -Br atom.

Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation at specific vibrational frequencies.
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Table 4: Predicted Characteristic IR Absorption Bands
Vibrational Mode

Predicted
Frequency (cm⁻¹)

Intensity Functional Group

O-H Stretch 3500 - 3200 Strong, Broad Hydroxyl (-OH)

Aromatic C-H Stretch 3100 - 3000 Medium Pyridine C-H

Asymmetric NO₂

Stretch
1560 - 1520 Strong Nitro (-NO₂)

Aromatic C=C/C=N

Stretch
1600 - 1450 Medium-Strong Pyridine Ring

Symmetric NO₂

Stretch
1355 - 1335 Strong Nitro (-NO₂)

C-O Stretch 1250 - 1180 Strong Phenolic C-O

C-Br Stretch 700 - 550 Medium Carbon-Bromine

The IR spectrum is expected to be dominated by strong, sharp peaks for the nitro group and a

prominent broad absorption for the hydroxyl group.

Predicted Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information from the

fragmentation pattern of the molecule.

Molecular Ion Peak: The most critical feature will be the presence of a pair of molecular ion

peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is the characteristic isotopic signature

of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have natural abundances

of ~50.7% and ~49.3%, respectively). The predicted m/z values are approximately 218 and

220.

Fragmentation: The molecule is expected to fragment through characteristic losses of its

substituent groups.
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[C₅H₃⁷⁹BrN₂O₃]⁺˙
m/z 218

[C₅H₃⁸¹BrN₂O₃]⁺˙
m/z 220

[M - NO₂]⁺
m/z 172/174

- NO₂ (46)

[M - NO]⁺
m/z 188/190

- NO (30)

[M - NO₂ - CO]⁺
m/z 144/146

- CO (28)
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Caption: Predicted major fragmentation pathway for 5-Bromo-2-nitropyridin-3-ol.

Table 5: Predicted Key Mass Spectrometry Fragments
m/z (for ⁷⁹Br/⁸¹Br) Loss Fragment Formula

218 / 220 - [C₅H₃BrN₂O₃]⁺ (Molecular Ion)

172 / 174 -NO₂ [C₅H₃BrO]⁺

144 / 146 -NO₂, -CO [C₄H₃Br]⁺

139 -Br [C₅H₃N₂O₃]⁺

Experimental Protocols
To acquire high-quality data for comparison against these predictions, the following self-

validating protocols are recommended.

NMR Data Acquisition (¹H, ¹³C, and 2D)
Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve in ~0.6

mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the acidic proton, or CDCl₃).
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Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium

signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field

homogeneity, aiming for a narrow and symmetrical peak shape on a reference proton signal.

¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 90° pulse. Ensure the

spectral width covers the expected range (e.g., 0-13 ppm). Use a relaxation delay (d1) of at

least 2 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to

cover the expected range (e.g., 0-170 ppm). A longer acquisition time and more scans will be

required due to the low natural abundance of ¹³C.

D₂O Exchange: To confirm the -OH proton, add one drop of D₂O to the NMR tube, shake

gently, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the

hydroxyl proton should disappear or significantly diminish.

Data Processing: Apply Fourier transformation to the acquired FIDs. Phase the spectra and

perform baseline correction. Calibrate the chemical shift scale using the residual solvent

peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Data Acquisition (ATR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g.,

isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as

it will be automatically subtracted from the sample spectrum to remove contributions from

atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.
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Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the

sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.

Mass Spectrometry Data Acquisition (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of

1-10 µg/mL with the mobile phase.

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution

appropriate for the desired mass range to ensure high mass accuracy.

Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source at a

low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to

determine which provides better sensitivity. Optimize source parameters (e.g., capillary

voltage, cone voltage, gas flow) to maximize the signal of the molecular ion.

Tandem MS (MS/MS): To confirm fragmentation patterns, perform an MS/MS experiment.

Select the isotopic peaks of the molecular ion (e.g., m/z 218 or 220) as the precursor ion and

apply collision-induced dissociation (CID) to generate fragment ions.

Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of 5-
Bromo-2-nitropyridin-3-ol. The predicted NMR, IR, and MS data serve as a benchmark for

researchers to verify the structure and purity of this compound. By following the outlined

experimental protocols, scientists can confidently acquire high-quality data and use the

interpretations provided here to accelerate their research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://caspre.ca/
https://www.benchchem.com/product/b586276#5-bromo-2-nitropyridin-3-ol-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b586276#5-bromo-2-nitropyridin-3-ol-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b586276#5-bromo-2-nitropyridin-3-ol-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b586276#5-bromo-2-nitropyridin-3-ol-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b586276?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

